Cas no 23384-72-7 (1-(3,4-difluorophenyl)propan-1-one)

1-(3,4-difluorophenyl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(3,4-Difluorophenyl)propan-1-one
- 3',4'-Difluoropropiophenone
- 3,4-Difluoropropiophenone
- 1-(3,4-difluorophenyl)-1-propanone
- 3,4-Difluorpropiophenon
- 3′,4′-Difluoropropiophenone
- Propiophenone,3',4'-difluoro
- 1-Propanone, 1-(3,4-difluorophenyl)-
- Propiophenone, 3',4'-difluoro-
- FSZOBSMJJFHVCQ-UHFFFAOYSA-N
- KSC551G8R
- SC5049
- SBB055169
- VZ25535
- 1-Propanone,1-(3,4-difluorophenyl)-
- 1-(3,4-Difluorophenyl)-1-propanone #
- N64
- MFCD00015505
- 1-(3,4-difluoro-phenyl)-propan-1-one
- SCHEMBL633278
- DS-3992
- AKOS000148718
- FT-0614299
- 3 inverted exclamation mark ,4 inverted exclamation mark -Difluoropropiophenone
- 1-(3,4-Difluorophenyl)-1-propanone, AldrichCPR
- NS00051411
- 23384-72-7
- DTXSID101297758
- SY106395
- CS-0152659
- 3'',4''-Difluoropropiophenone
- DB-046137
- 3 inverted exclamation marka,4 inverted exclamation marka-Difluoropropiophenone
- 1-(3,4-difluorophenyl)propan-1-one
-
- MDL: MFCD00015505
- インチ: 1S/C9H8F2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3
- InChIKey: FSZOBSMJJFHVCQ-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C([H])=C([H])C(=C1[H])C(C([H])([H])C([H])([H])[H])=O)F
- BRN: 2088650
計算された属性
- せいみつぶんしりょう: 170.05400
- どういたいしつりょう: 170.054
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 17.1
- 疎水性パラメータ計算基準値(XlogP): 2.5
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: 不明2。密度(g/ml、25/4℃)
- 密度みつど: 1.166±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 64-65°C at 1.8 mmHg
- フラッシュポイント: 84.8±15.9 ºC,
- 屈折率: 1.488
- ようかいど: ほとんど溶けない(0.088 g/l)(25ºC)、
- PSA: 17.07000
- LogP: 2.55750
1-(3,4-difluorophenyl)propan-1-one セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- 危険カテゴリコード: 36/37/38-22
- セキュリティの説明: S26-S36
-
危険物標識:
- 危険レベル:IRRITANT
- リスク用語:R36/38
- セキュリティ用語:S26;S36
- ちょぞうじょうけん:Sealed in dry,Room Temperature
1-(3,4-difluorophenyl)propan-1-one 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
1-(3,4-difluorophenyl)propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D462563-100mg |
1-(3,4-Difluorophenyl)propan-1-one |
23384-72-7 | 100mg |
$ 80.00 | 2022-06-05 | ||
Ambeed | A526420-250mg |
1-(3,4-Difluorophenyl)propan-1-one |
23384-72-7 | 98% | 250mg |
$6.0 | 2024-07-28 | |
Ambeed | A526420-5g |
1-(3,4-Difluorophenyl)propan-1-one |
23384-72-7 | 98% | 5g |
$26.0 | 2024-07-28 | |
Ambeed | A526420-25g |
1-(3,4-Difluorophenyl)propan-1-one |
23384-72-7 | 98% | 25g |
$92.0 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCH862-1G |
1-(3,4-difluorophenyl)propan-1-one |
23384-72-7 | 95% | 1g |
¥1320.00 | 2023-04-27 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17257-5g |
3',4'-Difluoropropiophenone, 97% |
23384-72-7 | 97% | 5g |
¥797.00 | 2023-03-16 | |
A2B Chem LLC | AB23016-5g |
3',4'-Difluoropropiophenone |
23384-72-7 | 98% | 5g |
$19.00 | 2024-04-20 | |
Aaron | AR002NRO-25g |
1-Propanone, 1-(3,4-difluorophenyl)- |
23384-72-7 | 98% | 25g |
$58.00 | 2025-01-21 | |
1PlusChem | 1P002NJC-5g |
1-Propanone, 1-(3,4-difluorophenyl)- |
23384-72-7 | 98% | 5g |
$20.00 | 2025-02-19 | |
1PlusChem | 1P002NJC-100g |
1-Propanone, 1-(3,4-difluorophenyl)- |
23384-72-7 | 98% | 100g |
$275.00 | 2025-02-19 |
1-(3,4-difluorophenyl)propan-1-one 関連文献
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
1-(3,4-difluorophenyl)propan-1-oneに関する追加情報
Professional Introduction to 1-(3,4-difluorophenyl)propan-1-one (CAS No. 23384-72-7)
1-(3,4-difluorophenyl)propan-1-one, identified by its Chemical Abstracts Service (CAS) number 23384-72-7, is a fluorinated aromatic ketone that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its distinct structural motif featuring a 3,4-difluorophenyl group attached to a propanone backbone, exhibits unique chemical and biological properties that make it a valuable scaffold for drug discovery and development.
The 3,4-difluorophenyl substituent imparts specific electronic and steric effects to the molecule, influencing its reactivity and interactions with biological targets. Fluorine atoms, being highly electronegative, can modulate the electronic distribution of the aromatic ring, enhancing lipophilicity and metabolic stability while also participating in hydrogen bonding interactions. These features are particularly relevant in the design of bioactive molecules targeting enzymes and receptors involved in critical biological pathways.
In recent years, 1-(3,4-difluorophenyl)propan-1-one has been explored as a key intermediate in the synthesis of novel therapeutic agents. Its structural framework provides a versatile platform for further functionalization, allowing chemists to introduce additional moieties that enhance binding affinity and selectivity. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, where the combination of fluorine substitution and ketone functionality contributes to improved pharmacokinetic profiles.
One of the most compelling aspects of 1-(3,4-difluorophenyl)propan-1-one is its role in developing small-molecule modulators of protein-protein interactions (PPIs). PPIs are integral to numerous cellular processes and are often considered challenging targets for drug development due to their large binding surfaces and lack of well-defined binding pockets. The rigid aromatic core of 3,4-difluorophenyl can serve as a scaffold to mimic key residues in protein interfaces, while the ketone group can engage in specific hydrogen bonding or hydrophobic interactions. This dual functionality has been leveraged in designing compounds that disrupt aberrant PPIs associated with diseases such as cancer and inflammation.
Recent advancements in computational chemistry have further highlighted the potential of 1-(3,4-difluorophenyl)propan-1-one as a lead compound. Molecular docking studies combined with quantum mechanical calculations have revealed that structural modifications around the propan-1-one moiety can fine-tune binding affinities to specific biological targets. For example, computational screening has identified analogs with enhanced activity against Janus kinases (JAKs), which play a crucial role in immune signaling pathways. These findings underscore the importance of 1-(3,4-difluorophenyl)propan-1-one as a starting point for structure-based drug design.
The pharmaceutical industry has also shown interest in 1-(3,4-difluorophenyl)propan-1-one for its potential as an intermediate in producing antiviral and antibacterial agents. The presence of fluorine atoms enhances the molecule's resistance to metabolic degradation, making it more suitable for long-term therapeutic applications. Additionally, the ketone group can undergo various chemical transformations, such as condensation reactions with amino acids or aldehydes, enabling the synthesis of diverse libraries of bioactive compounds.
From a synthetic chemistry perspective, 1-(3,4-difluorophenyl)propan-1-one offers an excellent opportunity for exploring new methodologies. The compound's reactivity allows for selective functionalization at multiple sites, including the aromatic ring and the carbonyl group. Transition-metal-catalyzed cross-coupling reactions have been particularly useful in introducing additional substituents while maintaining the integrity of the core structure. Such approaches have enabled the rapid assembly of complex derivatives with tailored biological properties.
The growing body of research on 1-(3,4-difluorophenyl)propan-1-one underscores its significance as a building block in medicinal chemistry. Its unique combination of structural features—aromaticity, fluorine substitution, and ketone functionality—makes it a versatile tool for addressing unmet medical needs. As computational techniques continue to evolve and high-throughput screening methods become more sophisticated, compounds derived from 23384-72-7 are likely to play an increasingly important role in next-generation therapeutics.
In conclusion, 1-(3,4-difluorophenyl)propan-1-one (CAS No. 23384-72-7) represents a promising chemical entity with broad applications across pharmaceutical research and drug development. Its structural attributes enable innovative approaches to modulating biological pathways relevant to human health, particularly through targeted interference with key protein interactions. The continued exploration of this compound will undoubtedly contribute to advancements in therapeutic innovation, offering new hope for treating complex diseases.
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